4-Bromo-6-(tert-butoxy)pyrimidine
Description
4-Bromo-6-(tert-butoxy)pyrimidine is a brominated pyrimidine derivative featuring a tert-butoxy group at the 6-position and a bromine atom at the 4-position. This compound is structurally significant in medicinal and materials chemistry due to the tert-butoxy group’s steric bulk and electron-donating properties, which modulate reactivity and solubility. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). Synthesis methods for such compounds often involve halogenation or nucleophilic substitution, as highlighted in a patent describing improved preparation processes for pyrimidine derivatives with diverse alkoxy substituents, including tert-butoxy .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-6-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3 |
InChI Key |
JOBUMOYZHKBWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butoxy)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the bromination of 6-(tert-butoxy)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 4-Bromo-6-(tert-butoxy)pyrimidine may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(tert-butoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-6-(tert-butoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(tert-butoxy)pyrimidine depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-6-(tert-butoxy)pyrimidine with key analogs, focusing on molecular properties, substituent effects, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
